Cas no 1156769-41-3 (1H-Benzimidazole-2-methanamine, 6-chloro-α-ethyl-)

1H-Benzimidazole-2-methanamine, 6-chloro-α-ethyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzimidazole-2-methanamine, 6-chloro-α-ethyl-
- 1-(5-Chloro-1h-benzo[d]imidazol-2-yl)propan-1-amine
- EN300-6477012
- CS-0295813
- 1156769-41-3
- 1-(5-chloro-1H-1,3-benzodiazol-2-yl)propan-1-amine
-
- Inchi: 1S/C10H12ClN3/c1-2-7(12)10-13-8-4-3-6(11)5-9(8)14-10/h3-5,7H,2,12H2,1H3,(H,13,14)
- InChI Key: OOXCUMVDAIKTEP-UHFFFAOYSA-N
- SMILES: C(C1=NC2=CC(Cl)=CC=C2N1)(N)CC
Computed Properties
- Exact Mass: 209.0719751g/mol
- Monoisotopic Mass: 209.0719751g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 54.7Ų
Experimental Properties
- Density: 1.304±0.06 g/cm3(Predicted)
- Boiling Point: 407.0±25.0 °C(Predicted)
- pka: 12.43±0.29(Predicted)
1H-Benzimidazole-2-methanamine, 6-chloro-α-ethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6477012-1.0g |
1-(5-chloro-1H-1,3-benzodiazol-2-yl)propan-1-amine |
1156769-41-3 | 95.0% | 1.0g |
$499.0 | 2025-03-15 | |
Enamine | EN300-6477012-0.5g |
1-(5-chloro-1H-1,3-benzodiazol-2-yl)propan-1-amine |
1156769-41-3 | 95.0% | 0.5g |
$479.0 | 2025-03-15 | |
Enamine | EN300-6477012-0.05g |
1-(5-chloro-1H-1,3-benzodiazol-2-yl)propan-1-amine |
1156769-41-3 | 95.0% | 0.05g |
$419.0 | 2025-03-15 | |
Enamine | EN300-6477012-10.0g |
1-(5-chloro-1H-1,3-benzodiazol-2-yl)propan-1-amine |
1156769-41-3 | 95.0% | 10.0g |
$2146.0 | 2025-03-15 | |
Enamine | EN300-6477012-2.5g |
1-(5-chloro-1H-1,3-benzodiazol-2-yl)propan-1-amine |
1156769-41-3 | 95.0% | 2.5g |
$978.0 | 2025-03-15 | |
Enamine | EN300-6477012-5.0g |
1-(5-chloro-1H-1,3-benzodiazol-2-yl)propan-1-amine |
1156769-41-3 | 95.0% | 5.0g |
$1448.0 | 2025-03-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366483-1g |
1-(5-Chloro-1h-benzo[d]imidazol-2-yl)propan-1-amine |
1156769-41-3 | 98% | 1g |
¥4179.00 | 2024-08-09 | |
Enamine | EN300-6477012-0.1g |
1-(5-chloro-1H-1,3-benzodiazol-2-yl)propan-1-amine |
1156769-41-3 | 95.0% | 0.1g |
$439.0 | 2025-03-15 | |
Enamine | EN300-6477012-0.25g |
1-(5-chloro-1H-1,3-benzodiazol-2-yl)propan-1-amine |
1156769-41-3 | 95.0% | 0.25g |
$459.0 | 2025-03-15 |
1H-Benzimidazole-2-methanamine, 6-chloro-α-ethyl- Related Literature
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
2. Back matter
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
Additional information on 1H-Benzimidazole-2-methanamine, 6-chloro-α-ethyl-
Comprehensive Overview of 6-Chloro-α-Ethyl-1H-Benzimidazole-2-Methanamine (CAS No. 1156769-41-3)
6-Chloro-α-Ethyl-1H-Benzimidazole-2-methanamine, with the CAS number 1156769-41-3, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzimidazoles, which are known for their diverse biological activities, including antifungal, antibacterial, and antiparasitic properties. The unique structure of 6-Chloro-α-Ethyl-1H-Benzimidazole-2-methanamine makes it a promising candidate for various therapeutic applications.
The molecular structure of 6-Chloro-α-Ethyl-1H-Benzimidazole-2-methanamine consists of a benzimidazole core with a 6-chloro substitution and an α-ethyl group attached to the methanamine moiety. This specific arrangement of functional groups imparts unique chemical and biological properties to the compound. The benzimidazole ring is a well-known scaffold in drug discovery due to its ability to form hydrogen bonds and π-stacking interactions, which are crucial for binding to biological targets. The presence of the chloro and ethyl groups further modulates the compound's lipophilicity and electronic properties, enhancing its potential as a drug candidate.
Recent studies have highlighted the potential of 6-Chloro-α-Ethyl-1H-Benzimidazole-2-methanamine in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research published in the Journal of Medicinal Chemistry has shown that compounds with a benzimidazole core can effectively inhibit tau protein aggregation, a key pathological feature of Alzheimer's disease. The chloro and ethyl substitutions in 6-Chloro-α-Ethyl-1H-Benzimidazole-2-methanamine may enhance its ability to cross the blood-brain barrier, making it a promising lead compound for further development in this area.
In addition to its potential in neurodegenerative diseases, 6-Chloro-α-Ethyl-1H-Benzimidazole-2-methanamine has also shown promise in cancer research. Studies have demonstrated that benzimidazoles can act as potent inhibitors of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and cell proliferation. By inhibiting HDACs, these compounds can induce cell cycle arrest and apoptosis in cancer cells. The specific structure of 6-Chloro-α-Ethyl-1H-Benzimidazole-2-methanamine may enhance its selectivity and potency as an HDAC inhibitor, making it a valuable tool for developing novel anticancer therapies.
The pharmacokinetic properties of 6-Chloro-α-Ethyl-1H-Benzimidazole-2-methanamine have also been investigated. Preclinical studies have shown that this compound exhibits favorable absorption, distribution, metabolism, excretion (ADME) properties, which are essential for its therapeutic efficacy. The chloro substitution on the benzimidazole ring may improve the compound's metabolic stability, while the ethyl group on the methanamine moiety may enhance its solubility and bioavailability. These properties make 6-Chloro-α-Ethyl-1H-Benzimidazole-2-methanamine an attractive candidate for further preclinical and clinical evaluation.
In conclusion, 6-Chloro-α-Ethyl-1H-Benzimidazole-2-methanamine (CAS No. 1156769-41-3) is a multifaceted compound with significant potential in various therapeutic areas. Its unique molecular structure and favorable pharmacokinetic properties make it a promising lead for drug discovery and development. Ongoing research continues to explore its biological activities and mechanisms of action, paving the way for its potential use in treating neurodegenerative diseases, cancer, and other conditions. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing medical science.
1156769-41-3 (1H-Benzimidazole-2-methanamine, 6-chloro-α-ethyl-) Related Products
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 1189426-16-1(Sulfadiazine-13C6)
- 506-17-2(cis-Vaccenic acid)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)



